molecular formula C16H21ClF3N5O B10945037 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide

3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide

Cat. No.: B10945037
M. Wt: 391.82 g/mol
InChI Key: YTFYKZHIXVBCOH-UHFFFAOYSA-N
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Description

3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones . . The final step involves the coupling of the pyrazole ring with the propanamide moiety under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE stands out due to its dual pyrazole rings and the presence of both chlorine and trifluoromethyl groups.

Properties

Molecular Formula

C16H21ClF3N5O

Molecular Weight

391.82 g/mol

IUPAC Name

3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide

InChI

InChI=1S/C16H21ClF3N5O/c1-10-9-11(2)24(22-10)7-4-6-21-13(26)5-8-25-12(3)14(17)15(23-25)16(18,19)20/h9H,4-8H2,1-3H3,(H,21,26)

InChI Key

YTFYKZHIXVBCOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)CCN2C(=C(C(=N2)C(F)(F)F)Cl)C)C

Origin of Product

United States

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